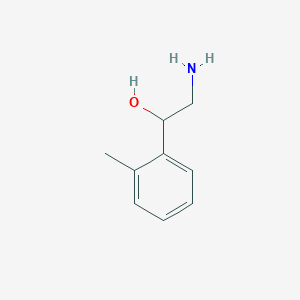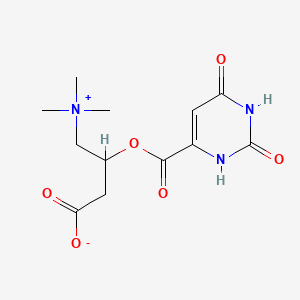![molecular formula C20H24BrN B1147944 APTAB [3-(9-Anthracene)propyl trimethylammonium bromide] CAS No. 86727-71-1](/img/new.no-structure.jpg)
APTAB [3-(9-Anthracene)propyl trimethylammonium bromide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9-Anthracene)propyl trimethylammonium bromide: is a fluorescent cationic membrane probe. It is commonly used in scientific research to study the location of anthracene-labeled molecules incorporated into model membranes through fluorescence quenching .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(9-Anthracene)propyl trimethylammonium bromide typically involves the reaction of 9-anthracenemethanol with 3-bromopropyltrimethylammonium bromide. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for 3-(9-Anthracene)propyl trimethylammonium bromide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(9-Anthracene)propyl trimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include thiols, amines, and alcohols.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(9-Anthracene)propyl trimethylammonium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study the behavior of molecules in different environments.
Biology: Used to study the incorporation of anthracene-labeled molecules into biological membranes.
Industry: Used in the development of new materials and sensors.
Wirkmechanismus
The mechanism of action of 3-(9-Anthracene)propyl trimethylammonium bromide involves its incorporation into membranes where it acts as a fluorescent probe. The anthracene moiety fluoresces when excited by light, allowing researchers to study the location and behavior of the labeled molecules. The trimethylammonium group helps the compound to interact with negatively charged membrane surfaces .
Vergleich Mit ähnlichen Verbindungen
- 3-(9-Anthracene)propyl trimethylammonium chloride
- 3-(9-Anthracene)propyl trimethylammonium iodide
- 3-(9-Anthracene)propyl trimethylammonium sulfate
Comparison: 3-(9-Anthracene)propyl trimethylammonium bromide is unique due to its specific bromide counterion, which can influence its solubility and reactivity compared to its chloride, iodide, and sulfate counterparts. The bromide ion can also participate in specific substitution reactions that may not be as favorable with other counterions .
Eigenschaften
CAS-Nummer |
86727-71-1 |
|---|---|
Molekularformel |
C20H24BrN |
Molekulargewicht |
358.32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




